An In-depth Technical Guide to 1-Phenyltetrazole-5-thiol: Chemical Properties and Structure
An In-depth Technical Guide to 1-Phenyltetrazole-5-thiol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 1-Phenyltetrazole-5-thiol (PTT), a versatile heterocyclic compound with significant utility in various scientific and industrial fields, including drug development, material science, and analytical chemistry.
Chemical Structure and Isomerism
1-Phenyltetrazole-5-thiol (CAS No. 86-93-1) is an organic compound featuring a phenyl group attached to a tetrazole ring, which is further substituted with a thiol group.[1][2][3] A critical aspect of its structure is the existence of thiol-thione tautomerism, where the proton can reside on either the sulfur atom (thiol form) or a nitrogen atom of the tetrazole ring (thione form).[4] It is widely believed that the thione form is the more stable tautomer.[4]
Caption: Thiol-thione tautomerism of 1-Phenyltetrazole-5-thiol.
Physicochemical Properties
1-Phenyltetrazole-5-thiol is typically a white to off-white crystalline powder.[5][6] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₄S | [1][3] |
| Molecular Weight | 178.21 g/mol | [1][3] |
| CAS Number | 86-93-1 | [1][3] |
| Melting Point | 145 °C (decomposes) | [5] |
| Boiling Point | 342 °C (estimate) | [5] |
| Solubility | Soluble in 5% ethanol, acetone, chloroform, and methanol. Partially soluble in water. | [5] |
| pKa | -3.85 ± 0.20 (Predicted) | [5] |
| Appearance | White to off-white crystalline powder or crystals | [5][6] |
Spectroscopic Data
The structural identity of 1-Phenyltetrazole-5-thiol is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum, typically run in DMSO-d₆, shows characteristic signals for the phenyl protons.[2]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.78 | m | Phenyl protons |
| 7.64 | m | Phenyl protons |
| 7.61 | m | Phenyl protons |
Note: The broad signal for the thiol/amine proton is also expected but may vary in position and intensity.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule.[1]
| Chemical Shift (ppm) | Assignment |
| Typical aromatic range | Phenyl carbons |
| Specific tetrazole carbon signal | C5 of tetrazole ring |
(Specific peak values were not consistently available in the search results, but a representative spectrum is available from ChemicalBook).
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.[7]
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600, ~1500 | C=C aromatic ring stretch |
| ~1300-1100 | C=S (thione) stretch |
| ~2600-2550 | S-H (thiol) stretch (often weak or absent) |
(A representative IR spectrum is available from ChemicalBook).
Mass Spectrometry
The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.[2][8]
| m/z | Assignment |
| 178 | [M]⁺ (Molecular ion) |
| 135 | [M - N₃]⁺ |
| 91 | [C₆H₅N]⁺ |
| 77 | [C₆H₅]⁺ |
Synthesis and Reactivity
Synthesis
A common and efficient method for the synthesis of 1-Phenyltetrazole-5-thiol involves the reaction of phenyl isothiocyanate with sodium azide.[9][10]
Caption: General workflow for the synthesis of 1-Phenyltetrazole-5-thiol.
Reactivity
1-Phenyltetrazole-5-thiol exhibits diverse reactivity, making it a valuable building block in organic synthesis and materials science.
-
Alkylation and Acylation: The thiol group can be readily alkylated or acylated to introduce various functional groups.
-
Oxidation: The thiol can be oxidized to form a disulfide bridge, leading to the corresponding dimer, 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane.[11]
-
Coordination Chemistry: As a ligand, it can coordinate with various metal ions through its sulfur and/or nitrogen atoms, forming metal complexes with interesting structural and electronic properties.[4] This property is utilized in analytical chemistry for the determination of metals like platinum and bismuth.[12]
Caption: Coordination of 1-Phenyltetrazole-5-thiol with a metal ion.
-
Radical Reactions: It has been employed in highly stereoselective radical cyclization reactions for the synthesis of oxacyclic building blocks.[5]
Applications
The unique chemical structure and reactivity of 1-Phenyltetrazole-5-thiol have led to its application in several fields.
-
Drug Development: The tetrazole moiety is a well-known bioisostere for carboxylic acids, and its derivatives are explored for various pharmacological activities.
-
Corrosion Inhibition: It is an effective corrosion inhibitor for various metals and alloys, such as aluminum and steel, particularly in acidic media.[5][13]
-
Analytical Chemistry: Its ability to form complexes with metal ions makes it a useful reagent for the spectrophotometric determination of certain metals.[12]
-
Material Science: It serves as a stabilizer for photosensitive materials.
Experimental Protocols
Synthesis of 1-Phenyltetrazole-5-thiol
This protocol is adapted from a reported one-pot synthesis method.[9][10]
Materials:
-
Phenyl isothiocyanate
-
Sodium azide (NaN₃)
-
Pyridine
-
Deionized water
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve phenyl isothiocyanate (1.0 mmol) and sodium azide (1.2 mmol) in a mixture of water (3 mL) and pyridine (3.0 mmol).
-
Stir the mixture at room temperature for approximately 2 hours.
-
After the reaction is complete (monitor by TLC), acidify the reaction mixture to pH 1-2 by the dropwise addition of concentrated hydrochloric acid under cooling in an ice bath.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or chloroform.
-
Dry the purified product under vacuum to obtain 1-Phenyltetrazole-5-thiol as a white to off-white solid.
General Procedure for Corrosion Inhibition Testing (Weight Loss Method)
This is a general protocol for evaluating the corrosion inhibition properties of 1-Phenyltetrazole-5-thiol.
Materials:
-
Metal coupons (e.g., Q235 steel) of known dimensions and weight
-
Corrosive medium (e.g., 1 M HCl)
-
1-Phenyltetrazole-5-thiol (inhibitor) at various concentrations
-
Acetone
-
Deionized water
Procedure:
-
Prepare the corrosive solutions with and without different concentrations of 1-Phenyltetrazole-5-thiol.
-
Clean the metal coupons by polishing with emery paper, degreasing with acetone, washing with deionized water, and drying.
-
Weigh the cleaned and dried coupons accurately.
-
Immerse the coupons in the prepared corrosive solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, remove the coupons from the solutions.
-
Clean the coupons to remove any corrosion products, wash with deionized water and acetone, and then dry.
-
Weigh the dried coupons accurately.
-
Calculate the weight loss and the corrosion inhibition efficiency using the following formula:
-
Inhibition Efficiency (%) = [(W₀ - Wᵢ) / W₀] x 100
-
Where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.
-
-
Safety Information
1-Phenyltetrazole-5-thiol should be handled with appropriate safety precautions. It is a flammable solid and may be harmful if swallowed. It can cause skin and eye irritation. Always use personal protective equipment such as gloves, safety glasses, and a lab coat when handling this chemical. Work in a well-ventilated area or a fume hood.
References
- 1. 1-Phenyltetrazole-5-thiol(86-93-1) 13C NMR spectrum [chemicalbook.com]
- 2. 1-Phenyltetrazole-5-thiol(86-93-1) 1H NMR spectrum [chemicalbook.com]
- 3. 5-疏基-1-苯基-四氮唑,CAS:86-93-1,1-Phenyltetrazole-5-thiol,99%,for synthesis-Finetech Chemical [fine-chemtech.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Phenyltetrazole-5-thiol | 86-93-1 [chemicalbook.com]
- 6. 1-Phenyl-1H-tetrazole-5-thiol, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. 1-Phenyltetrazole-5-thiol(86-93-1) IR Spectrum [chemicalbook.com]
- 8. 1-Phenyl-5-mercaptotetrazole | C7H6N4S | CID 690730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 10. researchgate.net [researchgate.net]
- 11. Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts [scirp.org]
- 12. 1-Phenyltetrazole-5-thiol Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. researchgate.net [researchgate.net]
